U73975
Overview
Description
Adozelesin is an experimental antitumor drug belonging to the duocarmycin class. It is known for its ability to bind to and alkylate DNA, leading to a reduction in DNA replication and ultimately inhibiting cancer cell growth . This compound has shown promise in preclinical studies for its potent antitumor activity.
Scientific Research Applications
Chemistry: Used as a model compound to study DNA-alkylating agents and their interactions with nucleic acids.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair mechanisms.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth by targeting DNA.
Industry: Potential applications in the development of new antitumor drugs and as a tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adozelesin is synthesized through a multi-step process involving the construction of its cyclopropapyrroloindole core. The synthesis typically starts with the formation of the indole ring, followed by the introduction of the cyclopropane moiety. Key steps include:
Formation of the Indole Ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Cyclopropane Moiety: This step often involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for adozelesin are not widely documented, the synthesis would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Adozelesin primarily undergoes alkylation reactions due to its ability to form covalent bonds with DNA. It can also participate in substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkyl halides or sulfonates under basic conditions.
Substitution: Can be carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products of these reactions are typically DNA-adozelesin adducts, where the compound is covalently bonded to the DNA, leading to the inhibition of DNA replication and transcription.
Mechanism of Action
Adozelesin exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine residues . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. The compound triggers DNA damage response pathways, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Adozelesin is unique among DNA-alkylating agents due to its specific binding to the minor groove of DNA and its potent antitumor activity. Similar compounds include:
Duocarmycin: Another member of the duocarmycin class with similar DNA-alkylating properties.
CC-1065: A potent DNA-alkylating agent with a similar mechanism of action but different structural features.
Bizelesin: A bis-alkylating agent that forms covalent bonds with DNA at two sites, leading to more extensive DNA damage.
Adozelesin stands out due to its high specificity for DNA and its ability to induce significant antitumor effects with relatively low doses .
Properties
IUPAC Name |
N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)/t18-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVKDUQDLJUBX-JJCDCTGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891354 | |
Record name | Adozelesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110314-48-2 | |
Record name | Adozelesin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110314482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adozelesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADOZELESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N3M4XJR2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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